molecular formula C9H21NO2 B13313483 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol

2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol

Cat. No.: B13313483
M. Wt: 175.27 g/mol
InChI Key: KHJQZALINBTLDJ-UHFFFAOYSA-N
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Description

2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C9H21NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 2-methylpentan-3-ylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol typically involves the reaction of propane-1,3-diol with 2-methylpentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols .

Scientific Research Applications

2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol is unique due to the presence of the 2-methylpentan-3-ylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2-methylpentan-3-ylamino)propane-1,3-diol

InChI

InChI=1S/C9H21NO2/c1-4-9(7(2)3)10-8(5-11)6-12/h7-12H,4-6H2,1-3H3

InChI Key

KHJQZALINBTLDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC(CO)CO

Origin of Product

United States

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